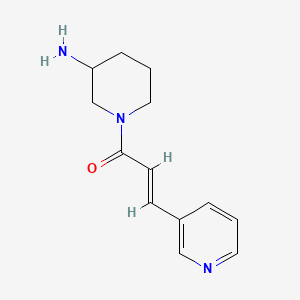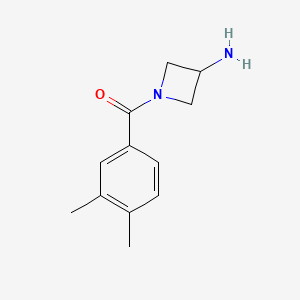
(E)-1-(3-aminopiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Vue d'ensemble
Description
(E)-1-(3-aminopiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one, also known as 3-amino-1-(3-pyridin-3-yl)propan-2-one, is a versatile organic compound with a wide range of applications in the scientific and pharmaceutical industries. It is a heterocyclic compound composed of a pyridine ring and an aminopiperidine ring, and is produced through a variety of synthetic methods. In recent years, 3-amino-1-(3-pyridin-3-yl)propan-2-one has become increasingly important in the fields of drug discovery, biochemistry, and medicinal chemistry due to its unique properties.
Applications De Recherche Scientifique
Phosphorescence and Organic Material Development
Researchers have investigated positional isomers of closely related compounds for their phosphorescent properties and reactions to external stimuli like acid-base vapor. This work highlights the synthesis of novel materials with variable phosphorescent colors and the ability to switch these properties reversibly, offering potential applications in the development of dynamic functional materials for various technological uses (Bin Li & Guo-Ping Yong, 2019).
Spectroscopic Properties and Molecular Structure
A study on a similar compound, "2-aminochalcone," focused on its synthesis, characterization, and theoretical studies to understand its structure and spectroscopic properties. This research included molecular geometry optimization and detailed interpretations of FT-IR, NMR, and XRD data, providing insights into the chemical activity of the molecule, which could have implications for designing compounds with specific physical and chemical properties (Andres Ortiz et al., 2015).
Synthesis Methods and Biological Activity
Another area of research involves developing synthesis methods for aminopiperidines, which are valued for their range of biological activities. One efficient approach described is the ring expansion of prolinols, showcasing a method for producing 3-aminopiperidines with potential applications in medicinal chemistry due to their biological relevance (Anne Cochi, D. G. Pardo, & J. Cossy, 2012).
Antimicrobial Activity
Research has also explored the synthesis of enaminones with structures similar to the subject compound, analyzing their antimicrobial activity. The efficient preparation and structural confirmation through spectroscopic methods, followed by the evaluation against various bacterial and fungal strains, highlight the potential of these compounds in developing new antimicrobial agents (D. Ashok et al., 2014).
Propriétés
IUPAC Name |
(E)-1-(3-aminopiperidin-1-yl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-12-4-2-8-16(10-12)13(17)6-5-11-3-1-7-15-9-11/h1,3,5-7,9,12H,2,4,8,10,14H2/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSNMGRTUWGPMH-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1489045.png)
![1-[(Oxolan-2-yl)methyl]azetidin-3-amine](/img/structure/B1489046.png)


![1-[(2,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1489051.png)
![2-{[(1-Hydroxycyclopentyl)methyl]amino}acetamide](/img/structure/B1489054.png)
![1-({[4-(Propan-2-yl)phenyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1489056.png)



![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1489062.png)
